molecular formula C15H17N3O2S3 B2513263 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034510-59-1

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2513263
CAS RN: 2034510-59-1
M. Wt: 367.5
InChI Key: WVBIEHXZFVPCHM-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17N3O2S3 and its molecular weight is 367.5. The purity is usually 95%.
The exact mass of the compound N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated their potential as antibacterial agents. The synthesis process involves reacting precursors with various compounds to produce derivatives with significant antibacterial activity. This highlights the potential of sulfonamide derivatives in addressing microbial resistance through the development of new antibiotics (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Inhibition of Carbonic Anhydrase Isoenzymes

Sulfonamide-based compounds have been synthesized and tested for their inhibition of human erythrocyte carbonic anhydrase isoenzymes I and II, showcasing their potential as therapeutic agents in managing conditions associated with these enzymes. The metal complexes of these sulfonamides exhibited significant inhibitory activity, suggesting their applicability in medical chemistry (Nurgün Büyükkıdan et al., 2017).

Antiproliferative Agents

Another study explored the antiproliferative activity of sulfonamide derivatives against the human breast cancer cell line MCF-7. The research involved synthesizing novel derivatives and evaluating their effectiveness compared to standard chemotherapy drugs, indicating the promise of sulfonamide compounds in cancer therapy (M. S. Bashandy et al., 2014).

Fluorescent Probe for Thiophenols

Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is crucial in chemical, biological, and environmental sciences for the detection of toxic benzenethiols, demonstrating the versatility of sulfonamide compounds beyond their medicinal properties (Z. Wang et al., 2012).

Green Synthesis Approaches

The green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlights the environmental benefits of utilizing sulfonamide derivatives in chemical synthesis. This approach not only provides a sustainable pathway to generate biologically active compounds but also emphasizes the role of sulfonamides in green chemistry (D. Sowmya et al., 2018).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S3/c1-11-15(13-5-9-21-10-13)12(2)18(17-11)7-6-16-23(19,20)14-4-3-8-22-14/h3-5,8-10,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBIEHXZFVPCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CS2)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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